molecular formula C22H24N4O3 B6030564 4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide

4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide

Cat. No. B6030564
M. Wt: 392.5 g/mol
InChI Key: NFSHJARECAHISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating a wide range of biological processes.

Mechanism of Action

The mechanism of action of 4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide involves the inhibition of specific proteins, such as HDAC6. This inhibition can lead to changes in gene expression and other cellular processes, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific proteins targeted by the compound. In addition to its role in regulating cell growth and division, it has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide in lab experiments is its specificity for certain proteins. This allows researchers to selectively target specific biological processes and gain a better understanding of their function. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research involving 4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide. One area of interest is in the development of new cancer treatments, as the compound has shown promise in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the compound's anti-inflammatory and neuroprotective effects, and how these effects may be harnessed for therapeutic purposes. Finally, the development of new and improved synthesis methods for this compound may also be an area of future research, as this could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide involves several steps. The starting material is 4-bromobenzonitrile, which is reacted with 4-pyridinemethanol in the presence of potassium carbonate to form 4-(4-pyridinemethoxy)benzonitrile. This compound is then reacted with 1-(3-chloromethylisoxazol-5-yl)piperidine in the presence of potassium carbonate and copper(I) iodide to form the final product, this compound.

Scientific Research Applications

4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide has been used in a variety of scientific research applications. One of its primary uses is as a tool for investigating the role of specific proteins in biological processes. For example, it has been used to study the function of the protein HDAC6, which is involved in the regulation of cell growth and division. By inhibiting HDAC6 with this compound, researchers can better understand the role of this protein in cancer and other diseases.

properties

IUPAC Name

4-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-22(24-15-17-5-10-23-11-6-17)18-1-3-20(4-2-18)29-21-7-12-26(13-8-21)16-19-9-14-28-25-19/h1-6,9-11,14,21H,7-8,12-13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSHJARECAHISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)CC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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